molecular formula C18H19NO B1420822 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one CAS No. 1233641-89-8

6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one

Cat. No.: B1420822
CAS No.: 1233641-89-8
M. Wt: 265.3 g/mol
InChI Key: HQBQIFFRSMMCRC-UHFFFAOYSA-N
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Description

6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one (CAS: 1233641-89-8) is a carbazole derivative characterized by a partially hydrogenated carbazole core substituted with a cyclohexyl group at the 6-position. Its molecular formula is reported as C₁₈H₁₉NO (molecular weight: 265.36 g/mol) , though a conflicting reference lists C₁₈H₂₁NO . This discrepancy may stem from differences in hydrogenation states or typographical errors.

Properties

IUPAC Name

6-cyclohexyl-2,9-dihydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h4,7,9-12,19H,1-3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBQIFFRSMMCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3C=CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677356
Record name 6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233641-89-8
Record name 6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Cyclization Using Hypervalent Iodine Reagents

This method involves intramolecular oxidative coupling of substituted anilines with cyclic diketones. A study demonstrated that phenyliodine bis(trifluoroacetate) (PIFA) in dichloroethane (DCE) facilitates the formation of tetrahydrocarbazol-1-one scaffolds.

Procedure :

  • Substrate : Cyclohexane-1,2-dione derivatives with a cyclohexyl substituent.
  • Conditions :
    • Solvent: DCE (0.05–0.1 M)
    • Oxidant: PIFA (2.2 equiv)
    • Temperature: Room temperature to reflux
    • Reaction time: 12–24 hours

Example :

Starting Material Oxidant Solvent Yield Source
2-Cyclohexylcyclohexane-1,2-dione PIFA DCE 45–63%

This method tolerates electron-donating and withdrawing groups but requires optimization of solvent concentration to minimize over-oxidation.

Rh(III)-Catalyzed C–H Activation/Annulation

A Rh(III)-catalyzed cascade reaction combines cyclic 2-diazo-1,3-diketones with N-arylamides to form dihydrocarbazole derivatives.

Procedure :

  • Catalyst : [Cp*RhCl₂]₂ (2.5 mol%) with AgNTf₂ (10 mol%)
  • Substrates :
    • Cyclic diazo-1,3-diketone (e.g., cyclohexyl-substituted)
    • N-Arylamide (e.g., aniline derivative)
  • Conditions :
    • Solvent: DCE at reflux
    • Reaction time: 12 hours

Example :

Substrate Pair Catalyst Loading Yield Purity Source
Cyclohexyl diazo-diketone + N-arylamide 5 mol% Rh 65–90% >95%

This method achieves high atom efficiency and scalability, with water and nitrogen as sole byproducts.

Modified Tetrahydrocarbazole Synthesis via Chlorination-Cyclization

Patents describe a two-step process for N-alkyl carbazoles, adaptable for cyclohexyl derivatives:

Step 1 : Chlorination of cyclohexanone to 2-chlorocyclohexanone.
Step 2 : Reaction with cyclohexyl-substituted aniline under Dean-Stark conditions for cyclization.

Optimized Conditions :

  • Cyclization :
    • Solvent: None (neat)
    • Temperature: 150–160°C
    • Water removal: Vacuum-assisted azeotropic distillation
  • Dehydrogenation :
    • Catalyst: 5% Pd/C (5 wt%)
    • Solvent: o-Xylene at 200°C
    • Conversion: >98%

Scalability :

Batch Size Catalyst Reuse Final Yield Source
200-gallon reactor 3 cycles 89–99%

Asymmetric Reductive Amination

While primarily used for chiral carbazoles, this method can introduce cyclohexyl groups via chiral auxiliaries. A reported asymmetric synthesis achieved 96% diastereoselectivity using (R)-BINAP-Ru(II) catalysts.

Key Steps :

  • Reductive amination of ketones with chiral amines.
  • T3P-mediated amidation for final product formation.

Comparative Analysis of Methods

Method Advantages Limitations Scale Potential
Oxidative Cyclization Mild conditions, broad substrate scope Moderate yields (45–63%) Lab-scale
Rh-Catalyzed Annulation High yields (65–90%), atom-efficient Requires specialized catalysts Pilot-scale
Chlorination-Cyclization High conversion (>98%), recyclable catalyst High-temperature steps Industrial
Asymmetric Synthesis Enantioselectivity (>99.5% ee) Complex catalyst synthesis Specialty chemicals

Chemical Reactions Analysis

Types of Reactions

6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of dihydrocarbazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole core or the cyclohexyl group. Common reagents include halogens, alkyl halides, and nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various substituted carbazole and cyclohexyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one has been investigated for its anti-cancer and antimicrobial properties. Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy. Additionally, its antimicrobial properties have been evaluated against various pathogens, suggesting potential use in treating infections.

Case Study: Anti-Cancer Properties

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism involved the activation of apoptotic pathways, highlighting the compound's potential as a lead for developing new anti-cancer agents.

Material Science

In material science, this compound is explored for its role as a fluorescent dye and in the development of organic light-emitting diodes (OLEDs) . Its photophysical properties allow it to be incorporated into materials that require efficient light emission .

Case Study: OLED Applications

Research has shown that incorporating this compound into OLED structures enhances their efficiency and stability. The compound's ability to facilitate charge transport and light emission makes it suitable for advanced display technologies .

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis, facilitating the preparation of various biologically active compounds. Its structural features allow for modifications that can lead to new derivatives with tailored biological activities .

Comparative Analysis of Related Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
6-MethylcarbazoleCarbazole derivativeMethyl group at position 6 enhances lipophilicity
9-MethylcarbazoleCarbazole derivativeMethyl group at position 9 may influence reactivity
3-CyclohexylcarbazoleCarbazole derivativeCyclohexyl group at position 3 alters electronic properties
2-AminocarbazoleAmino-substitutedPresence of amino group increases water solubility

The unique cyclohexyl substitution pattern of this compound differentiates it from other carbazole derivatives, leading to distinct biological activities and synthetic applications.

Mechanism of Action

The mechanism of action of 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth.

    Organic Electronics: In OLEDs and OPVs, the compound functions as a charge-transport material, facilitating the movement of electrons or holes within the device. This is achieved through its conjugated π-electron system, which allows for efficient charge transfer.

Comparison with Similar Compounds

Structural Variations and Implications

  • Halogenation (e.g., chloro at C6) enhances polarity and may improve metabolic stability, as seen in 6-chloro derivatives . Hydrogenation States: Partial saturation (e.g., 2,9-dihydro vs. tetrahydro) alters ring rigidity and conformational flexibility, impacting molecular interactions .

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group confers higher logP values compared to methyl or chloro analogues, suggesting improved membrane permeability .
  • Polar Surface Area (PSA) : Chloro and methyl derivatives exhibit lower PSA (22–30 Ų) than the cyclohexyl variant, influencing solubility and bioavailability .

Biological Activity

6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one (C18H19NO) is a carbazole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry and materials science.

Overview of the Compound

This compound is characterized by a unique structure that combines a carbazole core with a cyclohexyl substituent. This structural configuration imparts distinct chemical properties that are relevant in various biological contexts.

Interaction with Biomolecules

The compound exhibits significant interactions with enzymes and proteins, influencing various metabolic pathways. It has been shown to modulate enzyme activity, which can either inhibit or activate specific biochemical processes. For example:

  • Enzyme Inhibition : Certain studies indicate that this compound can inhibit enzymes involved in cancer cell proliferation, potentially serving as a therapeutic agent against malignancies.
  • Enzyme Activation : Conversely, it may activate other enzymes that facilitate beneficial metabolic pathways, highlighting its dual role in cellular metabolism .

Cellular Effects

The biological activity of this compound extends to cellular signaling and gene expression modulation. It has been observed to:

  • Influence cell signaling pathways, leading to alterations in cellular behavior.
  • Affect gene expression levels, which can result in changes in protein synthesis and overall cellular function .

The mechanisms through which this compound exerts its effects are complex and multifaceted:

  • Binding Interactions : The compound binds to specific biomolecules, including enzymes and transcription factors, altering their activity. This interaction can lead to downstream effects on gene transcription and metabolic processes .
  • Stability and Degradation : Laboratory studies indicate that the stability of this compound is crucial for its long-term efficacy. Over time, degradation may reduce its biological activity, emphasizing the importance of understanding its temporal effects .

Medicinal Chemistry

This compound is being investigated for various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest it may have potential as an anticancer agent by inhibiting key enzymes involved in tumor growth.
  • Antimicrobial Properties : The compound has also shown promise in antimicrobial applications, making it a candidate for further exploration in drug development .

Organic Electronics

Due to its excellent charge transport properties, this compound is being explored for applications in organic electronics:

ApplicationDescription
OLEDsUsed as a charge transport material in organic light-emitting diodes.
OPVsFunctions effectively in organic photovoltaics due to its electronic properties.

Case Studies and Experimental Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Anticancer Studies : Research indicates that this compound inhibits the proliferation of various cancer cell lines by affecting key metabolic pathways .
  • Enzyme Inhibition Profiles : In vitro assays have demonstrated that it selectively inhibits certain kinases involved in cancer progression while sparing others, suggesting potential for targeted therapy .
  • In Silico Studies : Computational models have been employed to predict the binding affinity of this compound to various biological targets, aiding in the identification of its most promising applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via N-alkylation or Friedel-Crafts acylation of carbazole derivatives. For example, analogs like 1-(9H-carbazol-9-yl)pentan-1-one were synthesized using valeramide and cyclic diaryliodonium salts under Pd-catalyzed conditions, achieving yields of 74–87% . Optimization involves solvent selection (e.g., THF or acetonitrile), temperature control (60–80°C), and stoichiometric ratios of reagents. Column chromatography (silica gel, hexanes/EtOAc) is typically used for purification .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR (500 MHz in DMSO-d6 or CDCl3) to confirm hydrogen/carbon environments .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve bond lengths and angles. SHELX programs (e.g., SHELXL) are standard for small-molecule refinement .
    • Table : Key NMR signals (hypothetical example based on carbazole analogs):
Proton Environmentδ (ppm)Multiplicity
Cyclohexyl CH₂1.2–1.8Multiplet
Carbazolone NH9.8Singlet
Aromatic CH6.5–7.2Multiplet

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the puckering conformation of the cyclohexyl group?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For cyclic systems, the amplitude (qq) and phase angle (θθ) define puckering modes. Use programs like ORTEP-3 for 3D visualization and SHELXL for refining displacement parameters . Example workflow:

Collect X-ray diffraction data (Mo Kα radiation, 100 K).

Solve structure via direct methods (SHELXS).

Refine using SHELXL with anisotropic displacement parameters.

Calculate puckering coordinates to distinguish chair vs. boat conformations .

Q. What strategies address contradictions in pharmacological activity data for carbazole derivatives?

  • Methodological Answer :

  • Dose-response validation : Ensure assays (e.g., enzyme inhibition, cytotoxicity) are replicated across multiple cell lines or in vivo models.
  • Metabolite interference : Use LC-MS to identify degradation products or reactive intermediates .
  • Structural analogs : Compare with similar compounds (e.g., 6-methyl or 9-propyl carbazoles) to isolate substituent effects .
    • Note : Contradictions may arise from solvent polarity effects on bioavailability or aggregation-prone structures.

Q. How can computational modeling predict the reactivity of the carbazolone ring in cross-coupling reactions?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
  • Simulate transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings using Gaussian or ORCA software.
  • Validate predictions with experimental kinetic data (e.g., reaction rates under Pd/Cu catalysis) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or solubility for this compound?

  • Methodological Answer :

  • Thermal analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or hydrate formation.
  • Solvent screening : Test solubility in DMSO, THF, and chloroform at controlled temperatures (25–40°C).
  • Purity verification : Compare with reference standards (e.g., CAS 1233641-89-8) via HPLC (C18 column, MeCN/H2O gradient) .

Experimental Design Considerations

Q. What in vitro assays are suitable for studying the biological activity of this compound?

  • Methodological Answer : Prioritize assays aligned with carbazole’s known bioactivity:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC50 determination).
  • Kinase inhibition : Fluorescence polarization assays for CDK or PKA targets .
    • Caution : Include cytotoxicity controls (e.g., fibroblast cell lines) to differentiate selective activity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one
Reactant of Route 2
Reactant of Route 2
6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one

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